Vapor-Phase Source Temperature and Thermal Stability Advantage of Pb(dedtc)₂ vs. Pb(thd)₂ in Atomic Layer Epitaxy of PbS
In a direct head-to-head comparison under identical ALE reactor conditions, Pb(dedtc)₂ required a source furnace temperature of 210 °C for sufficient volatilization, compared to only 120 °C for Pb(thd)₂. Thermogravimetric and differential thermal analysis (TG/DTA) further established that the butoxide and thd complexes (1–3) are thermally unstable with narrow usable ALE processing windows, whereas the dedtc complex (4) is explicitly described as 'much more stable,' enabling a broader temperature–pressure operating window [1].
| Evidence Dimension | Source furnace temperature required for volatilization in ALE reactor (substrate temperature 330 °C, reactor pressure ~3 mbar) |
|---|---|
| Target Compound Data | Pb(dedtc)₂: T_source = 210 °C; tested over substrate range 220–340 °C |
| Comparator Or Baseline | Pb(thd)₂: T_source = 120 °C; Pb₄O(OBuᵗ)₆: T_source = 115–130 °C |
| Quantified Difference | Pb(dedtc)₂ requires a source temperature 90 °C higher than Pb(thd)₂ (210 °C vs. 120 °C), indicative of significantly greater thermal stability and lower volatility |
| Conditions | Hot-wall flow-type ALE reactor F-120; H₂S as sulfur source; N₂ purge gas; TG/DTA performed at 5–10 mbar in vacuum and flowing N₂ |
Why This Matters
Procurement must specify Pb(dedtc)₂ when the deposition process demands a thermally robust precursor with a wide processing window; substituting Pb(thd)₂ would require a fundamentally redesigned thermal budget and may introduce premature decomposition.
- [1] Nykänen, E., Laine-Ylijoki, J., Soininen, P., Niinistö, L., Leskelä, M., & Hubert-Pfalzgraf, L. G. (1994). Growth of PbS Thin Films from Novel Precursors by Atomic Layer Epitaxy. Journal of Materials Chemistry, 4(9), 1409–1412. DOI: 10.1039/JM9940401409. Source temperatures: Pb(dedtc)₂ = 210 °C; Pb(thd)₂ = 120 °C. View Source
